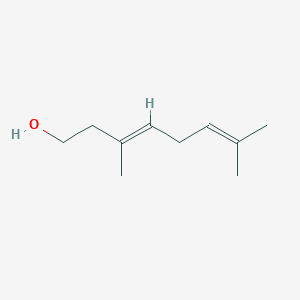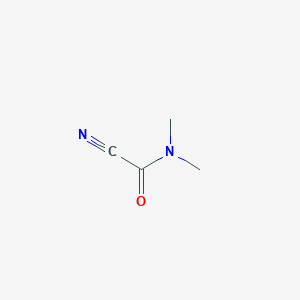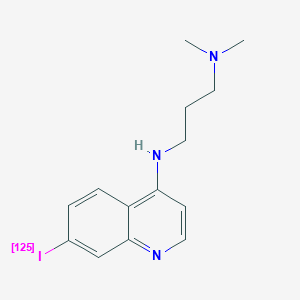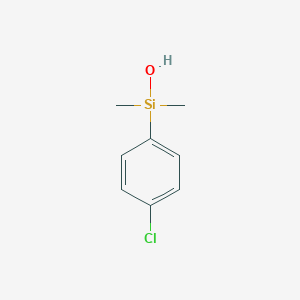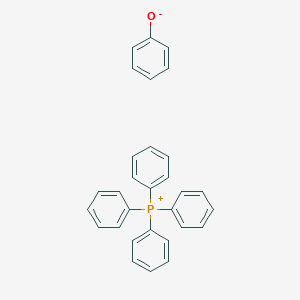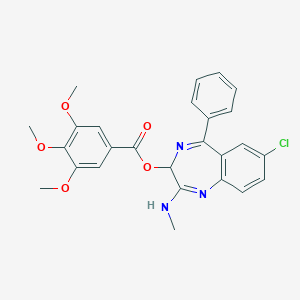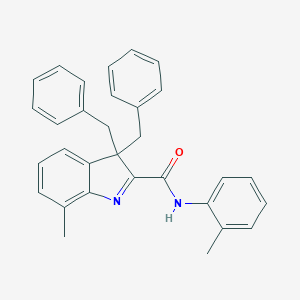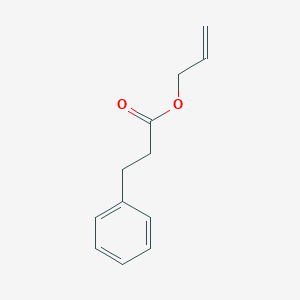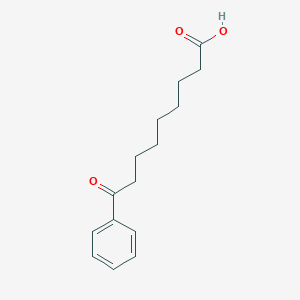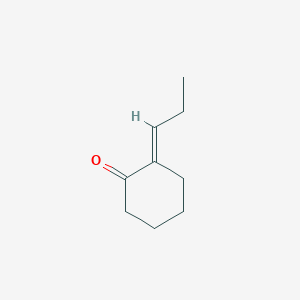![molecular formula C9H18N2O B099766 3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl- CAS No. 17740-50-0](/img/structure/B99766.png)
3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl-
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as DMXAA and has been studied extensively for its potential use in cancer treatment. DMXAA is a synthetic compound that was first synthesized in the 1990s and has since been studied for its anti-tumor effects.
作用机制
The mechanism of action of DMXAA is not fully understood, but it is believed to work by activating the immune system to attack cancer cells. DMXAA has been shown to activate the production of cytokines, which are proteins that play a key role in the immune response. This activation of the immune system leads to the destruction of cancer cells and the inhibition of tumor growth.
生化和生理效应
DMXAA has been shown to have a number of biochemical and physiological effects. This compound has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). DMXAA has also been shown to inhibit the growth of blood vessels that supply tumors with nutrients, which can lead to the death of cancer cells.
实验室实验的优点和局限性
DMXAA has a number of advantages for use in lab experiments. This compound is highly stable and can be easily synthesized in large quantities. DMXAA has also been shown to be highly effective in inducing tumor necrosis in a variety of cancer cell lines. However, there are also limitations to the use of DMXAA in lab experiments. This compound has been shown to be highly toxic at high doses, which can make it difficult to study in vivo. Additionally, the mechanism of action of DMXAA is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are a number of future directions for research on DMXAA. One potential direction is the development of new synthesis methods that can produce DMXAA in higher yields or with greater purity. Another potential direction is the study of the mechanism of action of DMXAA in greater detail, which could lead to the development of new cancer treatments. Additionally, the use of DMXAA in combination with other cancer treatments, such as immunotherapy, could be explored further to determine its potential efficacy.
合成方法
The synthesis of DMXAA involves the reaction of 3,8-diazabicyclo[3.2.1]octan-8-one with ethylene glycol in the presence of sodium hydroxide. The resulting compound is then reduced using sodium borohydride to produce DMXAA. This synthesis method has been studied extensively and has been found to be highly effective in producing DMXAA in high yields.
科研应用
DMXAA has been studied extensively for its potential use in cancer treatment. This compound has been found to have potent anti-tumor effects and has been shown to induce tumor necrosis in a variety of cancer cell lines. DMXAA has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
性质
CAS 编号 |
17740-50-0 |
|---|---|
产品名称 |
3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl- |
分子式 |
C9H18N2O |
分子量 |
170.25 g/mol |
IUPAC 名称 |
2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethanol |
InChI |
InChI=1S/C9H18N2O/c1-10-8-2-3-9(10)7-11(6-8)4-5-12/h8-9,12H,2-7H2,1H3 |
InChI 键 |
CQDICPVHFMTUNE-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1CN(C2)CCO |
规范 SMILES |
CN1C2CCC1CN(C2)CCO |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



